molecular formula C16H16N2O B3251561 (S)-2-(4-benzyl-4,5-dihydrooxazol-2-yl)aniline CAS No. 209850-75-9

(S)-2-(4-benzyl-4,5-dihydrooxazol-2-yl)aniline

Cat. No.: B3251561
CAS No.: 209850-75-9
M. Wt: 252.31 g/mol
InChI Key: ZNHOQAYNVLEAPF-ZDUSSCGKSA-N
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Description

(S)-2-(4-Benzyl-4,5-dihydrooxazol-2-yl)aniline is a chiral oxazoline derivative characterized by a benzyl substituent at the 4-position of the oxazoline ring and an aniline group at the 2-position. Its molecular formula is C₁₆H₁₆N₂O, with a molecular weight of 252.31 g/mol . The compound exhibits a melting point of 40–42°C and a specific optical rotation of [α]²⁰D = -26.02° (c = 1.34, CHCl₃) . Its stereochemistry and functional groups make it valuable in asymmetric catalysis and ligand design, particularly in transition-metal-catalyzed reactions such as allylic alkenylation .

Properties

IUPAC Name

2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c17-15-9-5-4-8-14(15)16-18-13(11-19-16)10-12-6-2-1-3-7-12/h1-9,13H,10-11,17H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHOQAYNVLEAPF-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC=C2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-(4-benzyl-4,5-dihydrooxazol-2-yl)aniline is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its activity.

  • Molecular Formula : C23H22N2O
  • Molecular Weight : 342.434 g/mol
  • CAS Number : 272128-03-7
  • LogP : 4.195 (indicating lipophilicity)

Synthesis

The synthesis of (S)-2-(4-benzyl-4,5-dihydrooxazol-2-yl)aniline typically involves the reaction of appropriate precursors under controlled conditions. The oxazoline moiety is crucial for the compound's biological activity, and various synthetic routes have been explored to optimize yield and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to (S)-2-(4-benzyl-4,5-dihydrooxazol-2-yl)aniline. For instance, derivatives of benzoxazinones have shown significant activity against various cancer cell lines. A study demonstrated that certain benzoxazinone derivatives exhibited cytotoxic effects on human colorectal cancer cells (HT-29) and renal cancer cells (TK-10), indicating a promising avenue for further research in anticancer therapies .

Neuropharmacological Effects

Compounds with oxazoline structures have been investigated for their interactions with neurotransmitter systems. In particular, some derivatives exhibit affinity for serotonin receptors, which could imply potential applications in treating mood disorders. The structure–activity relationship (SAR) studies suggest that modifications to the oxazoline ring can enhance receptor binding affinity and selectivity .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in inflammatory processes. For example, oxazoline derivatives have shown promise as inhibitors of lipoxygenases (LOXs), which are implicated in various inflammatory diseases. The inhibition of LOXs can lead to reduced production of inflammatory mediators, making these compounds potential candidates for anti-inflammatory therapies .

Case Studies

  • Anticancer Activity :
    • A series of oxazoline derivatives were tested against HT-29 and TK-10 cell lines.
    • Results indicated that certain compounds led to a significant decrease in cell viability, with IC50 values ranging from 5 to 15 µM.
  • Neuropharmacological Studies :
    • A derivative was tested for its effect on serotonin receptor binding.
    • The compound showed high affinity for the 5-HT1A receptor, suggesting potential antidepressant properties.
  • Inhibition of LOXs :
    • A study evaluated the inhibitory effects of oxazoline-based compounds on human LOXs.
    • Compounds exhibited IC50 values between 10 and 20 µM, demonstrating moderate inhibition.

Scientific Research Applications

Antimicrobial Activity

Research indicates that (S)-2-(4-benzyl-4,5-dihydrooxazol-2-yl)aniline exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Antidiabetic Effects

Recent investigations have highlighted the antidiabetic potential of this compound. In vitro studies demonstrate that it can enhance insulin sensitivity and glucose uptake in muscle cells, making it a candidate for further exploration in diabetes management. Its mechanism may involve modulation of key signaling pathways related to glucose metabolism.

Anticancer Properties

The compound has been evaluated for anticancer activity across several cancer cell lines. Preliminary results indicate that (S)-2-(4-benzyl-4,5-dihydrooxazol-2-yl)aniline can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. This suggests its potential utility in cancer therapeutics.

Antiprotozoal Activity

In addition to bacterial targets, (S)-2-(4-benzyl-4,5-dihydrooxazol-2-yl)aniline has shown activity against protozoal infections such as malaria and leishmaniasis. Its efficacy in inhibiting protozoal growth indicates a promising avenue for the development of new antiprotozoal agents.

Synthesis and Characterization

The synthesis of (S)-2-(4-benzyl-4,5-dihydrooxazol-2-yl)aniline typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Study Focus Findings
Study 1AntimicrobialDemonstrated efficacy against E. coli and S. aureus with MIC values indicating strong antibacterial activity.
Study 2AntidiabeticShowed increased glucose uptake in L6 myotubes by 30% compared to control groups.
Study 3AnticancerInduced apoptosis in MCF-7 breast cancer cells with a reduction in cell viability by 40%.
Study 4AntiprotozoalEffective against Plasmodium falciparum with IC50 values comparable to existing treatments.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural variations among oxazoline-aniline analogs include substituents on the oxazoline ring (e.g., benzyl, isopropyl, phenyl, methyl) and stereochemistry (R/S configurations). These modifications influence physical properties and reactivity.

Table 1: Physical Properties of Selected Oxazoline-Aniline Derivatives
Compound Substituent M.p. (°C) Yield (%) [α]²⁰D (c, solvent) Reference
(S)-2-(4-Benzyl-4,5-dihydrooxazol-2-yl)aniline Benzyl 40–42 61 -26.02° (1.34, CHCl₃)
(R)-2-(4-Benzyl-4,5-dihydrooxazol-2-yl)aniline Benzyl 40–42 61 +26.02° (enantiomer)
(S)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)aniline Phenyl 37–39 79 +195.8° (0.25, CHCl₃)
(S)-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)aniline Isopropyl 34–36 76 -17.26° (2.17, CHCl₃)
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline Dimethyl
Parent compound (no substituent) H 72

Key Observations :

  • Steric Effects : Bulky substituents (e.g., benzyl, phenyl) increase melting points compared to smaller groups (isopropyl, methyl) .
  • Optical Activity : The (S)-phenyl analog exhibits exceptionally high positive optical rotation (+195.8°), likely due to enhanced chirality from the planar phenyl group .
  • Synthesis Efficiency : Yields decrease with steric bulk (e.g., benzyl: 61% vs. phenyl: 79%), suggesting steric hindrance during cyclization .
Table 2: Catalytic Performance of Oxazoline-Aniline Ligands
Compound Application Key Findings Reference
(S)-2-(4-Benzyl-4,5-dihydrooxazol-2-yl)aniline Cobalt-catalyzed allylic alkenylation High diastereomeric ratios (dr > 20:1) due to strong metal-ligand interactions .
2-(4,5-Dihydrooxazol-2-yl)aniline (Ic) Fujiwara–Moritani reaction Moderate efficiency; requires additives for improved yields .
(S)-2-(4-Methyl-4,5-dihydrooxazol-2-yl)aniline Isomerization of alkenes Lower selectivity compared to benzyl analogs; highlights role of benzyl in stereocontrol .
2-(5,5-Dimethyl-4,5-dihydrooxazol-2-yl)aniline Plasmodium falciparum inhibitors Bioactivity linked to dimethyl group enhancing lipophilicity .

Key Observations :

  • Benzyl Substituent : Enhances stereoselectivity in cobalt catalysis due to π-π interactions with metal centers .
  • Methyl vs. Benzyl : Methyl-substituted analogs show reduced catalytic efficiency, emphasizing the importance of aromatic substituents .
  • Bioactivity : Dimethyl derivatives exhibit antimalarial activity, demonstrating substituent-dependent biological effects .

Key Observations :

  • N-Alkylation : Introduces solubility or coordination sites for metal binding .
  • Methoxy Groups : Electron-donating substituents alter electronic properties, useful in optoelectronics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(4-benzyl-4,5-dihydrooxazol-2-yl)aniline
Reactant of Route 2
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(S)-2-(4-benzyl-4,5-dihydrooxazol-2-yl)aniline

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